molecular formula C26H23NO5 B15027589 2-(2,6-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

2-(2,6-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B15027589
M. Wt: 429.5 g/mol
InChI Key: OPQZCYMGRXRPPF-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is an organic compound with a complex structure that includes phenoxy, benzofuran, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps:

    Formation of 2,6-dimethylphenoxy group: This can be achieved by reacting 2,6-dimethylphenol with an appropriate halogenated compound under basic conditions.

    Synthesis of benzofuran derivative: The benzofuran moiety can be synthesized through cyclization reactions involving phenolic compounds and aldehydes.

    Coupling reactions: The final step involves coupling the 2,6-dimethylphenoxy group with the benzofuran derivative using acetamide as a linker. This step often requires the use of coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and benzofuran groups can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylphenol: A simpler phenolic compound with similar aromatic properties.

    4-methoxybenzoyl derivatives: Compounds with similar benzoyl groups that exhibit comparable chemical reactivity.

    Benzofuran derivatives: Compounds with the benzofuran moiety that share similar structural features.

Uniqueness

2-(2,6-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its combination of phenoxy, benzofuran, and acetamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C26H23NO5/c1-16-7-6-8-17(2)25(16)31-15-22(28)27-23-20-9-4-5-10-21(20)32-26(23)24(29)18-11-13-19(30-3)14-12-18/h4-14H,15H2,1-3H3,(H,27,28)

InChI Key

OPQZCYMGRXRPPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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